Product packaging for 2-(furan-3-yl)ethan-1-amine(Cat. No.:CAS No. 53916-75-9)

2-(furan-3-yl)ethan-1-amine

Cat. No.: B2934610
CAS No.: 53916-75-9
M. Wt: 111.144
InChI Key: HQFMZQJGVKVYHK-UHFFFAOYSA-N
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Description

Significance of Furan (B31954) and Amine Moieties in Organic Chemistry

The furan ring, a five-membered aromatic heterocycle containing one oxygen atom, is a cornerstone in organic chemistry. numberanalytics.combritannica.com Its aromatic character, arising from the delocalization of one of the oxygen's lone pairs of electrons into the ring, makes it a versatile building block in synthesis. wikipedia.org While possessing aromatic stability, furan is less aromatic than benzene (B151609), rendering it more reactive and amenable to a wider range of chemical transformations. acs.org This reactivity allows furan to participate in various reactions, including electrophilic substitutions and Diels-Alder reactions, making it a valuable precursor for complex molecular architectures. wikipedia.orgacs.org Furan and its derivatives are integral components of numerous natural products and are widely used in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. numberanalytics.comutripoli.edu.ly

The amine functional group, characterized by a basic nitrogen atom with a lone pair of electrons, is of paramount importance in organic and biological chemistry. chemistrytalk.orgbyjus.com Amines are derivatives of ammonia (B1221849) where one or more hydrogen atoms are replaced by alkyl or aryl groups. universalclass.combyjus.com Their basicity and nucleophilicity are central to their chemical behavior, enabling them to participate in a vast array of reactions. universalclass.com In biological systems, the amine group is a fundamental component of amino acids, the building blocks of proteins, and is present in many neurotransmitters and vitamins. chemistrytalk.orgbyjus.comstudysmarter.co.uk In medicinal chemistry, the amine moiety is a common feature in many drug molecules, contributing to their pharmacological activity. byjus.com

Overview of Furan-Substituted Aliphatic Amines in Synthetic Methodologies

Furan-substituted aliphatic amines represent a class of compounds that combine the unique chemical properties of both the furan ring and the aliphatic amine chain. This combination makes them valuable intermediates in various synthetic methodologies. The furan ring can act as a stable scaffold while the amine group provides a reactive site for further functionalization.

The synthesis of these compounds can be achieved through several routes. One common approach involves the reduction of corresponding nitro, nitrile, or amide precursors. For instance, the reduction of a furan-containing nitrile or amide using a reducing agent like lithium aluminum hydride (LiAlH₄) can yield the desired primary amine. chemistrytalk.org Another method is the reductive amination of a furan-containing aldehyde or ketone.

In synthetic applications, furan-substituted aliphatic amines can serve as key building blocks. The amine functionality allows for the formation of amides, sulfonamides, and other nitrogen-containing derivatives. The furan ring, on the other hand, can undergo various transformations, such as electrophilic substitution or cycloaddition reactions, to build more complex molecular frameworks. acs.org The interplay between the reactivity of the furan ring and the amine group allows for the creation of a diverse range of molecules with potential applications in medicinal chemistry and materials science. For example, some substituted furan amino acid derivatives have shown activity against gram-negative bacteria. nih.gov

Scope and Research Significance of 2-(Furan-3-yl)ethan-1-amine

This compound, with the chemical formula C₆H₉NO, is a specific isomer within the family of furan-substituted ethylamines. sigmaaldrich.com Its structure consists of a furan ring substituted at the 3-position with an ethylamine (B1201723) side chain. This particular arrangement of the furan ring and the amine group influences its chemical reactivity and potential applications.

The research significance of this compound lies in its potential as a precursor for the synthesis of more complex molecules with desired biological or material properties. The primary amine group is a versatile handle for introducing various functional groups through reactions such as acylation, alkylation, and condensation. The furan-3-yl moiety, while generally less reactive towards electrophilic substitution than the furan-2-yl isomer, still offers possibilities for further chemical modification.

While specific, large-scale applications of this compound are not extensively documented in publicly available literature, its presence in chemical supplier catalogs and databases indicates its use in research and development. sigmaaldrich.comchemicalbook.comchemsrc.comsigmaaldrich.com It is often supplied as a research chemical, suggesting its role as a building block in the exploratory synthesis of novel compounds. For instance, it is available as the hydrochloride salt, which often has improved stability and handling properties compared to the free base. chemsrc.comsigmaaldrich.com The investigation of such furan derivatives contributes to the broader understanding of structure-activity relationships in medicinal chemistry and the development of new synthetic methodologies.

Below is a data table summarizing some of the key properties of this compound and its hydrochloride salt.

PropertyThis compoundThis compound hydrochloride
CAS Number 53916-75-9 chemicalbook.com1989672-71-0 chemsrc.com
Molecular Formula C₆H₉NO sigmaaldrich.comC₆H₁₀ClNO
Molecular Weight 111.14 g/mol sigmaaldrich.com147.60 g/mol
Physical Form Liquid sigmaaldrich.comSolid
IUPAC Name This compound sigmaaldrich.comThis compound;hydrochloride sigmaaldrich.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H9NO B2934610 2-(furan-3-yl)ethan-1-amine CAS No. 53916-75-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(furan-3-yl)ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO/c7-3-1-6-2-4-8-5-6/h2,4-5H,1,3,7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQFMZQJGVKVYHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC=C1CCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

111.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53916-75-9
Record name 2-(furan-3-yl)ethan-1-amine
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Synthetic Methodologies for 2 Furan 3 Yl Ethan 1 Amine and Its Derivatives

Direct Synthetic Routes

Direct approaches to 2-(furan-3-yl)ethan-1-amine and its derivatives often involve the simultaneous or sequential formation of the crucial carbon-nitrogen bond and the ethylamine (B1201723) side chain. These methods are prized for their efficiency and convergence.

Reductive Amination Approaches

Reductive amination stands as a cornerstone for the synthesis of amines from carbonyl compounds. This method typically involves the reaction of an aldehyde or ketone with an amine in the presence of a reducing agent. For the synthesis of this compound, the key precursor is 2-(furan-3-yl)acetaldehyde. The general process involves the in situ formation of an imine intermediate from the aldehyde and an ammonia (B1221849) source, which is then reduced to the target primary amine.

Catalytic reductive amination of furanic aldehydes, such as furfural (B47365) and 5-hydroxymethylfurfural (B1680220) (HMF), has been extensively studied and provides a model for the synthesis of 3-substituted analogs. nih.govnih.govmdpi.comacs.orgmdpi.com Non-noble metal catalysts, particularly those based on nickel and cobalt, have proven effective for the reductive amination of furanic aldehydes with ammonia. nih.govacs.org For instance, a Ni₆AlOₓ catalyst has demonstrated high efficacy in the reductive amination of various aldehydes and ketones in aqueous ammonia. acs.org Similarly, copper-based catalysts, such as CuAlOₓ, have been employed for the reductive amination of furanic aldehydes in a two-step, one-pot process in a flow reactor. nih.govmdpi.com

The reaction conditions for the reductive amination of 2-(furan-3-yl)acetaldehyde can be adapted from these established protocols for other furanic aldehydes.

Table 1: Illustrative Catalysts and Conditions for Reductive Amination of Furanic Aldehydes

CatalystAmine SourceReducing AgentSolventTemperature (°C)Pressure (bar)Reference
Ni₆AlOₓAqueous NH₃H₂Water1001 acs.org
CuAlOₓPrimary AminesH₂Methanol80-100- nih.govmdpi.com
Ru/Nb₂O₅NH₃H₂-9040 (H₂), 1 (NH₃) mdpi.com
Raney NiNH₃H₂THF/Water12010 scirp.org

These methodologies highlight the potential for producing this compound through the careful selection of a suitable catalyst and reaction parameters. The choice of reducing agent, such as molecular hydrogen or chemical hydrides, and the nature of the amine source (e.g., ammonia, ammonium (B1175870) salts) are critical factors influencing the reaction's efficiency and selectivity.

Multicomponent Reactions for Furan-Amine Scaffolds

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a complex product, offer an atom-economical and convergent approach to furan (B31954) derivatives. nih.govresearchgate.netmdpi.com While direct three-component synthesis of this compound itself is not widely reported, MCRs provide a powerful tool for the synthesis of highly functionalized furan-amine derivatives.

One notable example is the "FuTine" (Furan-Thiol-Amine) reaction, a bio-inspired multicomponent reaction that couples furan-based electrophiles with thiols and amines to generate stable pyrrole (B145914) heterocycles. While this reaction transforms the initial furan ring, it demonstrates the principle of using a furan scaffold in a multicomponent setup to incorporate amine functionalities.

Other MCRs focus on the construction of the furan ring itself from acyclic precursors, often incorporating functionalities that can be later converted to an aminoethyl group. For instance, one-pot reactions involving arylglyoxals, acetylacetone, and phenols can yield substituted 1-(furan-3-yl)ethan-1-one derivatives. nih.gov These ethanone (B97240) products can then be transformed into the desired ethan-1-amine functionality as discussed in section 2.2.2.

The development of novel MCRs that directly yield β-amino furans remains an active area of research, with the potential to provide highly efficient and diversity-oriented synthetic routes. researchgate.netbeilstein-journals.org

Stereoselective Synthesis of Chiral Amine Derivatives

The synthesis of enantiomerically pure chiral amines is of significant interest, particularly for pharmaceutical applications. Stereoselective methods for the synthesis of chiral this compound derivatives often rely on the asymmetric reduction of a prochiral precursor, such as an imine or oxime.

A key strategy involves the stereoselective reduction of the C=N bond of an imine or oxime derived from 1-(furan-3-yl)ethan-1-one. The use of chiral catalysts or reagents can induce facial selectivity in the hydride attack, leading to the preferential formation of one enantiomer of the amine.

For example, the asymmetric reduction of O-benzyloximes derived from ketones has been achieved using borane (B79455) in the presence of chiral oxazaborolidine catalysts. This methodology has been successfully applied to the synthesis of chiral amines with high enantiomeric excess. The choice of the chiral catalyst dictates the stereochemical outcome of the reduction.

A relevant study on the synthesis of chiral trifluoromethyl-containing furan amines demonstrated the conversion of 2,2,2-trifluoro-1-(furan-2-yl)ethanone (B101603) into its (E)- and (Z)-oximes. Subsequent enantioselective reduction of these oximes using an oxazaborolidine-catalyzed reaction with different amino alcohols yielded both enantiomers of 2,2,2-trifluoro-1-(furan-2-yl)ethylamine with high enantiomeric excess. researchgate.net This approach can be conceptually applied to the synthesis of chiral this compound from 1-(furan-3-yl)ethanone.

Table 2: Example of Stereoselective Synthesis of a Chiral Furan-Containing Amine

PrecursorChiral Catalyst/ReagentReducing AgentProductEnantiomeric Excess (ee)Reference
2,2,2-Trifluoro-1-(furan-2-yl)ethanone oximeOxazaborolidine derived from amino alcoholsBorane(R)- and (S)-2,2,2-Trifluoro-1-(furan-2-yl)ethylamineup to 88% researchgate.net

Furthermore, the asymmetric hydrogenation of imines catalyzed by chiral transition metal complexes is a powerful method for accessing chiral amines. thieme-connect.de While specific examples for 1-(furan-3-yl)ethanimine are not prevalent, the general methodology holds significant promise for the synthesis of enantiomerically enriched this compound.

Precursor-Based Synthesis Strategies

These strategies involve the initial synthesis of a furan ring with a suitable handle at the 3-position, which is then elaborated to the desired ethanamine side chain, or the construction of the ethanone intermediate followed by its conversion to the amine.

Functionalization of Furan Ring System Precursors

The synthesis of this compound can commence from readily available 3-substituted furan precursors. A common starting material is 3-furoic acid. The carboxylic acid group can be converted into various other functional groups, which can then be used to introduce the two-carbon amine side chain. For instance, 3-furoic acid can be reduced to 3-furanmethanol, which can be converted to 3-(chloromethyl)furan (B80766) or 3-(bromomethyl)furan. These halides can then undergo nucleophilic substitution with a cyanide source, followed by reduction to yield the target amine.

An alternative precursor is 3-bromofuran (B129083). Through metal-halogen exchange followed by reaction with an appropriate electrophile, the ethanamine side chain or a precursor can be introduced. For example, lithiation of 3-bromofuran followed by reaction with ethylene (B1197577) oxide would yield 2-(furan-3-yl)ethanol. This alcohol can then be converted to the corresponding amine via standard functional group transformations, such as conversion to a halide or sulfonate ester followed by substitution with an amine or a protected amine equivalent like in the Gabriel synthesis. wikipedia.orgmasterorganicchemistry.comlibretexts.org

A documented synthesis of 3-substituted furans involves the lithiation of 2-methyl-3-furoic acid, which can be trapped with various electrophiles. scholaris.ca This highlights a pathway to introduce a two-carbon chain at the 3-position which can subsequently be converted to the amine.

Transformations of Ethanone Intermediates to Ethan-1-amine Functionality

A versatile and common approach involves the synthesis of 1-(furan-3-yl)ethan-1-one as a key intermediate. This ketone can be synthesized through various methods, including the Friedel-Crafts acylation of furan, although this typically favors substitution at the 2-position. A more regioselective synthesis of 3-acetylfuran has been reported starting from 3-cyanofuran.

Once 1-(furan-3-yl)ethan-1-one is obtained, it can be converted to this compound through several established methods:

Reductive Amination: The ketone can undergo reductive amination with an ammonia source, similar to the process described for the corresponding aldehyde in section 2.1.1.

Oxime Reduction: The ketone can be converted to its oxime by reaction with hydroxylamine. The resulting 1-(furan-3-yl)ethan-1-one oxime can then be reduced to the primary amine using various reducing agents, such as lithium aluminum hydride (LiAlH₄), sodium borohydride (B1222165) in the presence of a catalyst, or catalytic hydrogenation. A method for the synthesis of 1-(3-furyl)ethylamine involved the reduction of the oxime of 3-acetylfuran.

Leuckart-Wallach Reaction: This reaction involves the reductive amination of the ketone using formic acid or its derivatives as both the reducing agent and the source of the amino group.

Table 3: Potential Transformations of 1-(Furan-3-yl)ethan-1-one to this compound

Reaction TypeReagentsIntermediateKey Features
Reductive AminationNH₃, H₂, Catalyst (e.g., Ni, Co)ImineDirect conversion, often requires high pressure and temperature.
Oxime Reduction1. NH₂OH·HCl, Base2. Reducing agent (e.g., LiAlH₄, NaBH₄/catalyst, H₂/catalyst)OximeTwo-step process, generally provides good yields.
Leuckart-WallachHCOOH, NH₃ or FormamideN-formyl derivativeOne-pot reaction, often requires high temperatures.

These precursor-based strategies offer flexibility and allow for the construction of the target amine from more readily accessible starting materials.

Catalytic Methods in Amine Synthesis

The synthesis of this compound, a molecule of interest in medicinal chemistry and organic synthesis, can be achieved through various catalytic routes. These methods offer advantages in efficiency, selectivity, and milder reaction conditions compared to traditional stoichiometric approaches.

Transition Metal-Catalyzed Amination Reactions

Transition metal catalysis is a cornerstone in the formation of C-N bonds, providing powerful tools for the synthesis of amines. sid.ir While direct C-H amination of furan rings is an area of ongoing research, more established methods like reductive amination of carbonyl compounds and the reduction of nitro compounds are readily applicable.

A plausible and effective route to this compound involves the reductive amination of a suitable furan-3-yl precursor. For instance, the synthesis of the related compound, 2-amino-1-(furan-3-yl)ethan-1-ol (B1343907), is achieved through the reductive amination of furan-3-carbaldehyde. smolecule.comvulcanchem.com This reaction typically employs a reducing agent like sodium borohydride or catalytic hydrogenation over a palladium on carbon (Pd/C) catalyst. smolecule.com

Another significant pathway is the reduction of a nitro intermediate. The synthesis can commence with a Henry reaction between a furan-3-carbaldehyde and nitromethane (B149229) to yield a nitroalkene, such as 2-(2-nitrovinyl)furan, which is then selectively reduced to the corresponding nitroalkane, 2-(2-nitroethyl)furan, using a reagent like sodium borohydride. mdma.ch The final step, the reduction of the nitro group to the primary amine, can be accomplished using various transition metal catalysts, such as ruthenium or iridium complexes, often with high efficiency. rsc.org For example, iridium catalysts have been shown to be highly effective for the chemoselective reduction of nitroalkenes to nitroalkanes. rsc.org

The broader field of furan synthesis often relies on transition metals like gold, palladium, and copper to construct the furan ring itself, which can then be further functionalized. arkat-usa.orgnih.govorganic-chemistry.org For instance, palladium-catalyzed cross-coupling reactions are instrumental in creating substituted furans from various precursors. arkat-usa.orgresearchgate.net Rhodium(III)-catalyzed C-H activation has also been developed for the synthesis of trisubstituted furans, demonstrating the versatility of these metals in furan chemistry. researchgate.net

Reaction TypeCatalyst/ReagentSubstrate ExampleProduct ExampleYieldReference
Reductive AminationPd/C, H₂ or NaBH₄Furan-3-carbaldehyde2-Amino-1-(furan-3-yl)ethan-1-olNot specified smolecule.com
Nitroalkene ReductionNaBH₄2-(2-Nitrovinyl)furan2-(2-Nitroethyl)furan88% mdma.ch
Migratory CycloisomerizationCu(I)Propargyl sulfides3-Sulfanyl-substituted furansHigh yields nih.gov
Cross-Coupling CyclizationPalladiumAllenyl ketones and p-iodoanisoleTetrasubstituted furanNot specified arkat-usa.org

Organocatalytic Approaches

Organocatalysis has emerged as a powerful, metal-free alternative for the synthesis of chiral amines and other complex molecules. nih.gov These catalysts are often derived from natural products, making them a more sustainable option.

For the synthesis of furan-containing amines, organocatalytic methods can be applied to key bond-forming reactions. For example, the enantioselective conjugate addition of aldehydes to nitroalkenes can be catalyzed by chiral primary amine-salicylamides, even in green solvents like deep eutectic solvents. mdpi.com This approach could be adapted to synthesize chiral precursors to this compound.

Furthermore, organocatalysts have been successfully employed in the synthesis of highly substituted furfuryl alcohols and amines. researchgate.net These reactions demonstrate the potential of organocatalysis to construct the furan core and introduce amino functionalities in a controlled manner. The use of simple organic molecules as catalysts avoids the issues of metal toxicity and contamination in the final product.

Reaction TypeCatalystSolventProduct TypeEnantioselectivityReference
Conjugate AdditionChiral primary amine-salicylamideDeep Eutectic SolventsNitroalkane adductsup to 80% mdpi.com
α-AminationQuinineTolueneFunctionalized pyrazolonesup to 97% nih.gov

Green Chemistry Principles in Synthetic Route Design

The principles of green chemistry are increasingly influencing the design of synthetic routes, aiming to reduce waste, minimize energy consumption, and use renewable resources. rsc.org

Solvent-Free Reaction Conditions

One of the key principles of green chemistry is the reduction or elimination of volatile organic solvents. Solvent-free, or neat, reaction conditions can lead to higher reaction rates, easier product isolation, and a significantly reduced environmental footprint. For instance, the synthesis of rhodanine-furan hybrids has been achieved in a one-pot, solvent-free reaction at room temperature with high yields. nih.gov Similarly, the synthesis of cis-aziridines, which can be precursors to amines, has been accomplished under solvent-free conditions using a solid acid catalyst. mdpi.com These examples highlight the potential for developing a solvent-free synthesis of this compound.

Atom-Economical and Waste Reduction Strategies

Atom economy, a concept that measures the efficiency of a chemical reaction in converting reactants to the desired product, is a central tenet of green chemistry. mdpi.com Reactions with high atom economy, such as addition and rearrangement reactions, are preferred over substitutions and eliminations that generate stoichiometric byproducts.

The "borrowing hydrogen" or "hydrogen auto-transfer" strategy is a prime example of an atom-economical approach to N-alkylation of amines with alcohols, producing only water as a byproduct. rsc.org This method, often catalyzed by transition metals, could be a green route to derivatives of this compound. The direct amination of alcohols derived from biomass is another promising atom-efficient route. mdpi.com

Furthermore, the use of renewable resources is a critical aspect of green synthesis. Furans themselves are often derived from biomass, making them attractive building blocks for sustainable chemistry. nih.govmdpi.com The synthesis of furan derivatives from renewable feedstocks, coupled with catalytic methods that maximize atom economy and minimize waste, represents a truly green approach to valuable chemical entities like this compound.

Spectroscopic Characterization of 2 Furan 3 Yl Ethan 1 Amine Compounds

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical tool that provides detailed information about the carbon-hydrogen framework of a molecule.

The ¹H NMR spectrum of 2-(furan-3-yl)ethan-1-amine is expected to exhibit distinct signals corresponding to the protons of the furan (B31954) ring and the ethylamine (B1201723) side chain. The chemical shifts (δ) are influenced by the electronic environment of the protons.

The furan ring protons are anticipated to appear in the aromatic region of the spectrum. Specifically, the proton at the C2 position (adjacent to the oxygen atom) is typically the most deshielded, followed by the proton at the C5 position. The proton at the C4 position, adjacent to the ethylamine substituent, will also have a characteristic chemical shift. The ethylamine side chain will show two sets of signals: a triplet for the methylene (B1212753) group adjacent to the furan ring (–CH₂–Ar) and another triplet for the methylene group attached to the amino group (–CH₂–NH₂). The protons of the primary amine (–NH₂) may appear as a broad singlet, and its chemical shift can be concentration and solvent-dependent.

Interactive Data Table: Predicted ¹H NMR Chemical Shifts for this compound

Proton Assignment Predicted Chemical Shift (ppm) Multiplicity Coupling Constant (J) in Hz
H-2 (Furan)~7.4Singlet/Multiplet-
H-5 (Furan)~7.2Singlet/Multiplet-
H-4 (Furan)~6.3Singlet/Multiplet-
-CH₂-Ar~2.8Triplet~7-8
-CH₂-NH₂~2.9Triplet~7-8
-NH₂Variable (e.g., ~1.5-3.0)Broad Singlet-

Note: Predicted values are based on the analysis of similar furan and ethylamine derivatives. Actual experimental values may vary.

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. For this compound, six distinct carbon signals are expected. The carbons of the furan ring will resonate in the downfield region typical for aromatic and heteroaromatic carbons. The C2 and C5 carbons, being attached to the electronegative oxygen atom, will appear at a higher chemical shift compared to the C3 and C4 carbons. The ethylamine side chain carbons will appear in the aliphatic region of the spectrum.

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Assignment Predicted Chemical Shift (ppm)
C-2 (Furan)~143
C-5 (Furan)~139
C-3 (Furan)~125
C-4 (Furan)~111
-CH₂-Ar~28
-CH₂-NH₂~42

Note: Predicted values are based on the analysis of similar furan and ethylamine derivatives. docbrown.infocolumbia.edu Actual experimental values may vary.

Two-dimensional (2D) NMR techniques are crucial for the unambiguous assignment of proton and carbon signals, especially in complex molecules.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon and proton atoms. science.gov It would be used to definitively link the proton signals of the furan ring and the ethylamine side chain to their corresponding carbon atoms as listed in the tables above. For instance, the proton at ~7.4 ppm would show a correlation to the carbon at ~143 ppm (C-2).

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are two or three bonds apart. science.gov This is particularly useful for establishing the connectivity of the molecule. For example, the protons of the –CH₂–Ar group (~2.8 ppm) would show a correlation to the C-3 and C-4 carbons of the furan ring, confirming the attachment point of the ethylamine side chain.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, providing information about the molecule's three-dimensional structure and conformation. mdpi.com For this compound, NOESY could reveal through-space interactions between the protons of the ethylamine side chain and the protons on the furan ring, helping to determine the preferred conformation of the side chain relative to the ring.

Vibrational Spectroscopy

Vibrational spectroscopy, including FT-IR and Raman, provides information about the functional groups present in a molecule by probing their vibrational modes.

The FT-IR spectrum of this compound will display characteristic absorption bands for the N-H and C-H stretching vibrations, as well as vibrations associated with the furan ring. The N-H stretching of the primary amine typically appears as two bands in the region of 3400-3250 cm⁻¹. The C-H stretching of the furan ring is expected above 3000 cm⁻¹, while the aliphatic C-H stretching of the ethyl group will be just below 3000 cm⁻¹. The C=C stretching of the furan ring and the N-H bending vibrations will also be present in the fingerprint region.

Interactive Data Table: Characteristic FT-IR Absorption Bands for this compound

Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
N-H Stretch (amine)3400-3250Medium
C-H Stretch (furan)3100-3000Medium to Weak
C-H Stretch (aliphatic)3000-2850Medium
C=C Stretch (furan)1600-1500Medium to Strong
N-H Bend (amine)1650-1580Medium
C-O-C Stretch (furan)1250-1050Strong

Note: These are general ranges and the exact positions and intensities can be influenced by the molecular environment.

Raman spectroscopy provides complementary information to FT-IR. Non-polar bonds and symmetric vibrations often give rise to strong Raman signals. For this compound, the symmetric stretching of the furan ring C=C bonds is expected to be a prominent feature in the Raman spectrum. The C-H stretching vibrations will also be visible. Raman spectroscopy is particularly useful for studying the skeletal vibrations of the molecule. tum.de

Interactive Data Table: Expected Raman Shifts for this compound

Vibrational Mode Expected Raman Shift (cm⁻¹) Intensity
C-H Stretch (furan)3150-3100Strong
C-H Stretch (aliphatic)3000-2850Strong
Ring Breathing (furan)~1500-1450Strong
C-C Stretch (side chain)1000-800Medium

Note: Raman intensities are dependent on the change in polarizability during the vibration.

Mass Spectrometry (MS) for Molecular Elucidation

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and structural features of a compound by analyzing the mass-to-charge ratio (m/z) of its ions. For this compound, electron impact (EI) ionization would typically lead to the formation of a molecular ion (M⁺) and various fragment ions, which are characteristic of the molecule's structure.

The molecular formula for this compound is C₆H₉NO, with a molecular weight of 111.14 g/mol . The molecular ion peak would therefore be expected at an m/z of 111. As it contains a single nitrogen atom, this molecular ion peak will have an odd integer value, consistent with the nitrogen rule in mass spectrometry. libretexts.org

The fragmentation of this compound is predicted to follow pathways characteristic of both furans and primary amines. The most significant fragmentation pathways would likely involve:

Alpha-Cleavage: This is a dominant fragmentation pathway for aliphatic amines. libretexts.org Cleavage of the C-C bond adjacent to the C-N bond would result in the formation of a stable iminium cation. In this case, the loss of the furfuryl radical (C₅H₅O•) would lead to the formation of the CH₂NH₂⁺ ion at m/z 30. libretexts.org This is often a base peak in the mass spectra of primary amines.

Benzylic-type Cleavage: The bond between the ethylamino side chain and the furan ring is susceptible to cleavage due to the relative stability of the resulting furfuryl-type cation. Cleavage of the C-C bond beta to the furan ring would result in a resonance-stabilized furfuryl cation (C₅H₅O⁺) at m/z 81.

A summary of the predicted key fragments in the mass spectrum of this compound is presented in the table below.

Predicted Fragment Structure m/z (Mass-to-Charge Ratio) Fragmentation Pathway
Molecular Ion[C₆H₉NO]⁺111Ionization of the parent molecule
Iminium Cation[CH₂NH₂]⁺30Alpha-cleavage
Furfuryl Cation[C₅H₅O]⁺81Cleavage of the ethylamino group

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, providing information about its electronic transitions. The chromophore in this compound is the furan ring.

Furan itself exhibits a strong absorption band around 200-220 nm, which is attributed to π → π* electronic transitions within the aromatic system. The presence of substituents on the furan ring can influence the position (λmax) and intensity (molar absorptivity, ε) of this absorption band.

The ethanamine group attached to the furan ring at the 3-position is considered an auxochrome—a group that, while not a chromophore itself, can modify the absorption of a chromophore. The nitrogen atom's lone pair of electrons can interact with the π-electron system of the furan ring. However, due to the insulating effect of the ethyl group, this interaction is not as direct as in aminofurans where the nitrogen is directly attached to the ring. Therefore, the effect on the λmax is expected to be minimal.

The UV-Vis spectrum of this compound in a non-polar solvent is predicted to show an absorption maximum similar to that of simple alkylfurans. The primary π → π* transition is expected to be observed in the region of 215-225 nm.

Chromophore Predicted λmax Type of Transition
Furan Ring215-225 nmπ → π*

The molar absorptivity (ε) is a measure of how strongly a chemical species absorbs light at a given wavelength. libretexts.org For the main π → π* transition in furan derivatives, ε values are typically in the range of 5,000 to 15,000 L·mol⁻¹·cm⁻¹.

It is important to note that the solvent can influence the absorption spectrum. In polar solvents, interactions with the amine group could lead to slight shifts in the absorption maximum.

Advanced Structural Elucidation and Solid State Analysis

X-ray Crystallography of 2-(Furan-3-yl)ethan-1-amine Derivatives

Single-crystal X-ray diffraction is an unparalleled technique for determining the precise three-dimensional structure of a crystalline solid. While crystallographic data for the parent compound this compound is not extensively reported in publicly available literature, numerous studies on its derivatives provide significant insights into the structural influence of the furan-3-yl ethanamine backbone.

For instance, the crystal structure of (E)-2-benzyl-3-(furan-3-yl)-6,7-dimethoxy-4-(2-phenyl-1H-inden-1-ylidene)-1,2,3,4-tetrahydroisoquinoline, a complex derivative, has been meticulously characterized. researchgate.net In this molecule, the furan (B31954) ring, which is attached to a tetrahydroisoquinoline unit, is essentially planar. researchgate.net The nitrogen-containing six-membered ring of the tetrahydroisoquinoline core adopts a distorted half-chair conformation. researchgate.net

In another example, the synthesis and X-ray analysis of spiroheterocyclic tetrahydroisoquinoline-1-ones, which include a 3-(furan-3-yl) moiety, have been described. arkat-usa.org The structure of 1'-methyl-1-oxo-2-(pyridine-3-yl-methyl)-2,4-dihydro-1H-spiro[isoquinoline-3,4'-piperidine]-4-carboxylic acid, a related spiro compound, was determined by single-crystal X-ray diffraction, revealing a zwitterionic form in the solid state. arkat-usa.org

Crystallographic data for various furan-containing compounds, including those with the furan-2-yl isomer, further illuminate the structural possibilities. For example, the crystal structure of N-(diethylcarbamothioyl)furan-2-carboxamide shows the furan ring to be nearly coplanar with the aminocarbamothioyl moiety. researchgate.net The study of such derivatives provides a valuable database for understanding how the furan ring and the ethanamine side chain can be spatially arranged and interact with other functional groups within a molecule.

Table 1: Selected Crystallographic Data for a Furan-3-yl Derivative This table presents data for (E)-2-benzyl-3-(furan-3-yl)-6,7-dimethoxy-4-(2-phenyl-1H-inden-1-ylidene)-1,2,3,4-tetrahydroisoquinoline.

ParameterValue
Molecular FormulaC₃₇H₃₁NO₃
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)16.123(2)
b (Å)9.987(1)
c (Å)17.789(2)
β (°)108.34(1)
Volume (ų)2719.9(6)
Z4
Data sourced from a study on a complex tetrahydroisoquinoline derivative. researchgate.net

Analysis of Crystal Packing and Intermolecular Interactions

The arrangement of molecules in a crystal lattice, known as crystal packing, is governed by a network of intermolecular interactions. These non-covalent forces, though weaker than covalent bonds, are fundamental to the stability and properties of the crystalline material.

In the crystal structure of the aforementioned (E)-2-benzyl-3-(furan-3-yl) derivative, intermolecular C-H···O contacts are key, leading to the formation of supramolecular chains. researchgate.net These chains are further linked into a double layer through C-H···π hydrogen bonds involving the benzene (B151609) rings. researchgate.net Such interactions are crucial in building the three-dimensional architecture of the crystal. researchgate.net

The analysis of intermolecular interactions is not limited to direct hydrogen bonds. In many organic crystals, weaker interactions like π-π stacking play a significant role. mdpi.com For furan-containing compounds, the aromatic furan ring can participate in such stacking interactions with other aromatic systems within the crystal lattice. For example, π-π stacking has been observed in the crystal packing of certain thiazolidinone derivatives containing a furan moiety. researchgate.net

Hirshfeld surface analysis is a powerful tool used to visualize and quantify intermolecular interactions in a crystal. researchgate.net For N-(diethylcarbamothioyl)furan-2-carboxamide, this analysis revealed that crystal packing is significantly facilitated by intermolecular hydrogen bonding between the NH group of one molecule and the carbonyl oxygen of another, accounting for up to 55% of the close contacts. researchgate.net The study of these intricate interaction networks in derivatives provides a model for predicting the solid-state behavior of this compound itself.

Table 2: Common Intermolecular Interactions in Furan-Containing Crystal Structures

Interaction TypeDescriptionExample Compound
C-H···O Hydrogen BondA weak hydrogen bond between a carbon-bound hydrogen and an oxygen atom.(E)-2-benzyl-3-(furan-3-yl)-...-tetrahydroisoquinoline researchgate.net
C-H···π InteractionAn interaction between a C-H bond and the π-electron system of an aromatic ring.(E)-2-benzyl-3-(furan-3-yl)-...-tetrahydroisoquinoline researchgate.net
N-H···O Hydrogen BondA classical hydrogen bond between a nitrogen-bound hydrogen and an oxygen atom.N-(diethylcarbamothioyl)furan-2-carboxamide researchgate.net
π-π StackingAttractive, noncovalent interactions between aromatic rings.5-(5-nitro furan-2-ylmethylen), 3-N-(2-methoxy phenyl),2-N'-(2-methoxyphenyl) imino thiazolidin-4-one researchgate.net

Conformational Analysis in Solid and Solution States

The conformation of a molecule, which describes the spatial arrangement of its atoms that can be changed by rotation about single bonds, can differ between the solid and solution states. The energy landscape of a flexible molecule like this compound and its derivatives can feature multiple low-energy conformations.

In the solid state, the conformation is fixed within the crystal lattice, as determined by X-ray crystallography. For example, the tetrahydroisoquinoline derivative with a furan-3-yl group shows a distorted half-chair conformation for the heterocyclic ring in the crystal. researchgate.net

In solution, however, the molecule has more conformational freedom. Techniques like Nuclear Magnetic Resonance (NMR) spectroscopy are invaluable for studying solution-state conformations. A study on 3-(furan-3-yl)-2-phenethyl-4-(pyrrolidine-1-carbonyl)-3,4-dihydroisoquinolin-1(2H)-one utilized dynamic NMR techniques, alongside DFT calculations, to deduce its conformation in solution, highlighting the flexibility of the structure. arkat-usa.org

The tautomeric equilibrium of furan derivatives is another aspect of their solution-state behavior. A study of β-keto-enol pyridine (B92270) and furan derivatives showed that these compounds exist predominantly in the β-keto-enol tautomeric form in solution, stabilized by intramolecular hydrogen bonding. acs.org This was confirmed by ¹H and ¹³C NMR spectroscopy, which identified the vinylic proton and carbon signals characteristic of the enol form. acs.org The comparison between the fixed solid-state structure and the dynamic solution-state behavior provides a complete picture of the molecule's structural characteristics.

Computational Chemistry and Molecular Modeling Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy and computational cost. It is used to investigate the electronic structure of many-body systems. For 2-(furan-3-yl)ethan-1-amine, DFT would be the primary method for a range of calculations.

The first step in a computational analysis is to determine the most stable three-dimensional structure of the molecule, a process known as geometry optimization. Using a DFT method, such as B3LYP with a basis set like 6-311G(d,p), the coordinates of the atoms are adjusted until the lowest energy conformation is found. dergipark.org.tr

Once the geometry is optimized, the electronic properties can be analyzed. Key among these are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. ekb.eg The energy difference between these two orbitals, the HOMO-LUMO gap, is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability. malayajournal.orgirjweb.com A smaller gap generally suggests higher reactivity. irjweb.com For furan (B31954) derivatives, the HOMO is often localized on the furan ring, indicating it is the likely site for electrophilic attack. malayajournal.org

Table 1: Hypothetical Frontier Orbital Energies for this compound

Parameter Energy (eV)
HOMO Energy -6.5
LUMO Energy -0.8
HOMO-LUMO Gap 5.7
Note:

After geometry optimization, vibrational frequency calculations are performed. These calculations serve two purposes: they confirm that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies), and they predict the molecule's infrared (IR) and Raman spectra. Each calculated frequency corresponds to a specific vibrational mode of the molecule, such as the stretching of C-H bonds, the bending of the N-H bonds in the amine group, or the ring vibrations of the furan moiety. This theoretical spectrum can be compared with experimental data to confirm the structure of the synthesized compound.

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution on the surface of a molecule. malayajournal.org It is invaluable for predicting how a molecule will interact with other chemical species. The MEP map uses a color scale to indicate electrostatic potential, where red typically signifies regions of negative potential (rich in electrons and prone to electrophilic attack), and blue indicates regions of positive potential (electron-poor and susceptible to nucleophilic attack). malayajournal.org For this compound, the MEP map would likely show a negative potential around the oxygen atom of the furan ring and the nitrogen atom of the amine group, identifying them as key sites for hydrogen bonding and other intermolecular interactions. dergipark.org.tr

Natural Bond Orbital (NBO) Analysis for Charge Delocalization and Stability

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule, corresponding closely to the chemist's Lewis structure concept. uni-muenchen.de It examines interactions between filled (donor) and empty (acceptor) orbitals. The strength of these interactions, measured as a stabilization energy (E(2)), indicates the extent of electron delocalization, also known as hyperconjugation. dergipark.org.tr For this compound, NBO analysis would reveal the nature of the bonds (e.g., σ(C-C), σ(C-N)), the hybridization of the atoms, and the charge distribution. researchgate.net Significant delocalization from the lone pairs of the nitrogen and oxygen atoms into anti-bonding orbitals would suggest a stabilization of the molecule. uni-muenchen.de

Mechanistic Insights from Computational Simulations

Computational simulations are instrumental in elucidating reaction mechanisms. For instance, DFT calculations can be used to map the potential energy surface of a reaction involving this compound. acs.org This involves locating the transition state structures—the highest energy points along the reaction pathway—and calculating their energies. The energy difference between the reactants and the transition state gives the activation energy, which determines the reaction rate. This approach can be used to understand how the molecule might be synthesized or how it participates in further chemical transformations. rsc.org

Molecular Dynamics Simulations for Conformational Landscapes

While geometry optimization finds the lowest energy structure, a molecule is not static and will explore various shapes or conformations at room temperature. Molecular Dynamics (MD) simulations model the movement of atoms over time by solving Newton's equations of motion. ulisboa.pt An MD simulation of this compound, either in a vacuum or in a solvent, would reveal its conformational landscape. researchgate.net This is particularly important for the flexible ethylamine (B1201723) side chain. The simulation would show the preferred rotational angles (dihedrals) around the C-C and C-N bonds and the puckering dynamics of the furan ring, which is known to exhibit non-planar conformations. semanticscholar.org This information is crucial for understanding how the molecule's shape influences its interactions with other molecules, such as biological receptors. nih.gov

Table 2: List of Compounds Mentioned

Compound Name
This compound
Furan

Reaction Mechanisms and Organic Transformations of 2 Furan 3 Yl Ethan 1 Amine

Mechanistic Investigations of Amine-Forming Reactions

The synthesis of 2-(furan-3-yl)ethan-1-amine and related furan-containing amines often involves reductive amination. This method provides a versatile route to primary, secondary, and tertiary amines from carbonyl compounds.

Reductive Amination:

A primary method for synthesizing amines is through the reductive amination of a suitable aldehyde or ketone. masterorganicchemistry.com For the synthesis of this compound, a plausible precursor would be a furan-3-yl-containing carbonyl compound. The reaction proceeds through the formation of an imine intermediate, which is then reduced to the corresponding amine. masterorganicchemistry.com

Various reducing agents can be employed for this transformation, with sodium borohydride (B1222165) (NaBH₄) and sodium cyanoborohydride (NaBH₃CN) being common choices. masterorganicchemistry.comresearchgate.net Sodium cyanoborohydride is particularly useful as it can selectively reduce imines in the presence of aldehydes. masterorganicchemistry.com The reaction can be carried out under various conditions, including in methanol, water, or even neat. organic-chemistry.org

A general mechanism for reductive amination involves:

Nucleophilic attack of the amine (ammonia in the case of primary amine synthesis) on the carbonyl carbon of the aldehyde or ketone.

Formation of a carbinolamine intermediate.

Dehydration of the carbinolamine to form an imine or iminium ion.

Reduction of the imine or iminium ion by a hydride reagent to yield the amine.

For instance, the synthesis of 2-amino-1-(furan-3-yl)ethan-1-ol (B1343907) hydrochloride, a related compound, can be achieved via the reductive amination of furan-3-carbaldehyde with ammonia (B1221849) or a primary amine in the presence of a reducing agent like sodium borohydride. smolecule.com

Reaction Type Precursor Reagents Key Intermediate Product
Reductive AminationFuran-3-acetaldehydeAmmonia, NaBH₃CNImineThis compound
Reductive AminationFuran-3-carbaldehydeAmmonia, NaBH₄Imine1-(Furan-3-yl)methanamine

Reactivity of the Furan (B31954) Ring in Transformations

The furan ring in this compound is an electron-rich aromatic system, making it susceptible to electrophilic substitution reactions. wikipedia.orgchemenu.com The oxygen heteroatom donates electron density to the ring, rendering it more reactive than benzene (B151609). chemenu.com

Electrophilic Aromatic Substitution:

Electrophilic attack on the furan ring typically occurs at the C2 or C5 positions, which are the most electron-rich. However, in a 3-substituted furan, the incoming electrophile is directed to the other available positions. The presence of an electron-withdrawing group at position 3 would direct the incoming electrophile to position 5, while an electron-donating group would favor substitution at position 2. uomustansiriyah.edu.iq

Common electrophilic substitution reactions for furans include:

Acylation: Friedel-Crafts acylation can introduce an acyl group onto the furan ring. wikipedia.org For instance, furan reacts with acetic anhydride (B1165640) in the presence of a Lewis acid to yield 2-acetylfuran. wikipedia.org Similar reactions can be expected for this compound, although the amine group may need to be protected to prevent side reactions.

Alkylation: The furan ring can undergo Friedel-Crafts alkylation, though this reaction can be prone to polyalkylation and polymerization. uomustansiriyah.edu.iq

Halogenation: Furan reacts with halogens like bromine to give substituted products. For example, furan reacts with bromine at low temperatures to yield 2-bromofuran. wikipedia.org

Reaction Reagents Typical Product
Friedel-Crafts AcylationAcyl chloride/anhydride, Lewis acidAcyl-substituted furan
HalogenationBr₂, 0 °CBromo-substituted furan

Chemical Modifications of the Primary Amine Moiety

The primary amine group of this compound is a versatile functional group that can undergo a variety of chemical modifications.

Acylation and Alkylation:

Acylation: The primary amine can readily react with acyl chlorides or anhydrides to form stable amides. smolecule.com This reaction is a common method for protecting the amine group or for synthesizing more complex molecules.

Alkylation: The amine can be alkylated by reacting with alkyl halides. However, this reaction is often difficult to control and can lead to over-alkylation, yielding secondary and tertiary amines, and even quaternary ammonium (B1175870) salts. masterorganicchemistry.com Reductive amination provides a more controlled method for synthesizing substituted amines. masterorganicchemistry.com

Intramolecular Cyclization and Rearrangement Pathways

The structure of this compound, with a nucleophilic amine and an aromatic furan ring connected by an ethyl bridge, makes it a suitable substrate for intramolecular cyclization reactions.

Pictet-Spengler Reaction:

A key intramolecular cyclization reaction for β-arylethylamines is the Pictet-Spengler reaction. wikipedia.org This reaction involves the condensation of the amine with an aldehyde or ketone to form an iminium ion, which then undergoes electrophilic attack on the aromatic ring to form a new heterocyclic ring. wikipedia.org

In the case of furan-containing amines, this reaction can be used to synthesize fused heterocyclic systems like tetrahydrofuro[3,2-c]pyridines. nih.govbeilstein-journals.org The reaction is typically catalyzed by an acid and involves the following steps: wikipedia.org

Condensation of the amine with an aldehyde to form an imine.

Protonation of the imine to form a reactive iminium ion.

Intramolecular electrophilic attack of the iminium ion on the furan ring.

Deprotonation to regenerate the aromaticity and form the cyclized product.

The success of the Pictet-Spengler reaction depends on the nucleophilicity of the aromatic ring. Electron-rich rings like furan are good substrates for this reaction. wikipedia.org For example, the reaction of 2-(5-methylfuran-2-yl)ethanamine with various aldehydes in the presence of an acid leads to the formation of 4-substituted tetrahydrofuro[3,2-c]pyridines. nih.govbeilstein-journals.org

Other Rearrangements:

While specific rearrangement reactions for this compound are not extensively documented, related furan-containing molecules can undergo various rearrangements. For example, the treatment of 1-(2-isothiocyanoaryl)-2-(2-furyl)ethane with aluminum chloride under Friedel-Crafts conditions leads to a rearrangement and cyclization to form a pyrrolo[1,2-a]quinoline (B3350903) derivative. arkat-usa.org This highlights the potential for complex rearrangements involving the furan ring under acidic conditions.

Reaction Reactants Conditions Product
Pictet-SpenglerThis compound, AldehydeAcidicTetrahydrofuro[3,2-c]pyridine derivative

Applications in Organic Synthesis and Materials Science Research

2-(Furan-3-yl)ethan-1-amine as a Building Block in Organic Synthesis

The bifunctional nature of this compound, featuring a nucleophilic amine and an aromatic furan (B31954) ring, makes it a valuable starting material for constructing more elaborate molecular architectures.

Precursor for Complex Heterocyclic Systems

While the primary amine and the furan ring suggest that this compound is a viable precursor for synthesizing complex heterocyclic systems, specific examples in the scientific literature are limited. In principle, the amine can react with carbonyl compounds to form imines, which can then undergo intramolecular cyclization reactions involving the furan ring. For instance, the Pictet-Spengler reaction is a well-established method for synthesizing tetrahydroisoquinolines and other related fused heterocyclic systems from β-arylethylamines. researchgate.netwikipedia.org Research has demonstrated the successful application of this reaction using the isomeric 2-(furan-2-yl)ethanamine and its derivatives to create fused tetrahydrofuro[3,2-c]pyridines. beilstein-journals.orgnih.govresearchgate.net This suggests a potential, though not yet documented, pathway for this compound to form analogous fused systems. Similarly, multicomponent reactions like the Biginelli reaction, which produces dihydropyrimidinones, could potentially utilize this amine, although published examples specifically employing it are not available. nih.govmdpi.com

Ligand Precursor for Metal Catalysis

The synthesis of Schiff base ligands through the condensation of primary amines with aldehydes or ketones is a fundamental strategy in coordination chemistry. nih.govbohrium.com These ligands, particularly those incorporating heterocyclic moieties, can form stable complexes with various transition metals, which may exhibit catalytic activity. bohrium.com Furan-containing Schiff bases and their metal complexes have been synthesized and studied for various applications. nih.gov However, based on available research, there are no specific, documented instances of this compound being used as a precursor to create ligands for metal catalysis. The potential exists for it to react with compounds like salicylaldehyde (B1680747) or other functionalized carbonyls to form bidentate or polydentate ligands capable of coordinating with metal centers, but this application remains to be explored and reported in the literature.

Role of this compound Derivatives in Materials Science

The unique electronic and structural characteristics of the furan ring make derivatives of this compound interesting candidates for materials science research, with notable success in the field of photovoltaics.

Additives in Perovskite Solar Cell Crystallization (e.g., as hydrochloride salt)

A significant application of a this compound derivative has been demonstrated in the advancement of perovskite solar cells (PSCs). Specifically, its hydrochloride salt, 2-(furan-3-yl)ethanamine hydrochloride (FFEACl), has been successfully utilized as a multifunctional additive to improve the quality and performance of formamidinium lead iodide (FAPbI₃) perovskite films.

Detailed research findings indicate that the incorporation of FFEACl into the perovskite precursor solution plays a crucial role in managing the crystallization process. It effectively suppresses the formation of unwanted yellow δ-phase (non-perovskite) impurities and promotes the growth of the desired black α-phase FAPbI₃ with preferential crystal orientation. beilstein-journals.orgCurrent time information in Bangalore, IN. The furan ring and the ammonium (B1175870) group in FFEACl are thought to interact with the perovskite components, passivating defects at grain boundaries, such as lead and formamidinium vacancies, through ionic and hydrogen bonding. beilstein-journals.orgCurrent time information in Bangalore, IN. This defect passivation leads to a significant reduction in non-radiative recombination, thereby enhancing the photovoltaic performance.

The use of FFEACl has led to devices with impressive power conversion efficiencies (PCEs). For example, PSCs treated with FFEACl have achieved a high PCE of 25.41%. beilstein-journals.orgCurrent time information in Bangalore, IN. Furthermore, these devices exhibit enhanced long-term stability, maintaining over 80% of their initial efficiency after 1000 hours of continuous operation. beilstein-journals.org

Table 1: Impact of 2-(Furan-3-yl)ethanamine Hydrochloride (FFEACl) on Perovskite Solar Cell Performance

Parameter Control Device (without FFEACl) FFEACl-Treated Device Reference
Power Conversion Efficiency (PCE) Not specified 25.41% beilstein-journals.orgCurrent time information in Bangalore, IN.
Operational Stability Lower >80% initial PCE after 1000h beilstein-journals.org

Exploration in Electronic and Optical Materials

Furan-containing polymers are of interest for electronic and optical applications due to the electron-rich nature of the furan ring, which can be incorporated into conjugated polymer backbones to tune their properties. magtech.com.cn Research into furan-based polyamides and other polymers has shown their potential in creating bio-based materials with favorable thermal and mechanical properties. magtech.com.cnresearchgate.net While the oxalate (B1200264) salt of the isomeric 1-(furan-3-yl)ethanamine (B1338186) has been noted as a compound of interest for developing advanced materials like polymers for electronics, specific studies detailing the synthesis and properties of polymers or other electronic materials derived directly from this compound are not prevalent in the current scientific literature. bohrium.com The field of nonlinear optical (NLO) materials also leverages organic molecules with specific electronic properties, but the potential of this compound derivatives in this area remains an open field for investigation. rochester.eduphotonics.com

Future Research Directions and Perspectives

Development of Novel and Highly Efficient Synthetic Methodologies

The future synthesis of 2-(furan-3-yl)ethan-1-amine will likely focus on improving efficiency, selectivity, and sustainability. While numerous methods exist for creating furan (B31954) and amine functionalities, cutting-edge research points toward the evolution of more sophisticated and streamlined processes.

One of the most promising routes for synthesizing primary amines like this compound is the reductive amination of the corresponding aldehyde, furan-3-carbaldehyde. This reaction typically involves the condensation of the aldehyde with an amine source, such as ammonia (B1221849), to form an imine intermediate, which is then hydrogenated. mdpi.comacs.org Future research will likely focus on developing highly selective heterogeneous catalysts that can perform this transformation efficiently under mild conditions. For instance, studies on the reductive amination of other furanic aldehydes like 5-hydroxymethylfurfural (B1680220) (HMF) have shown success with non-noble metal catalysts such as nickel (Ni) and copper (Cu) based systems, including Ni/SBA-15 and CuAlOx. mdpi.comnih.gov A key challenge is to favor the hydrogenation of the imine over side reactions like the reduction of the furan ring or the starting aldehyde. mdpi.com

Moreover, multi-component, one-pot reactions represent a highly efficient strategy for constructing complex furan derivatives. tubitak.gov.tr Adapting these methodologies could allow for the synthesis of functionalized this compound analogues from simple precursors in a single step, significantly improving process efficiency. The development of flow chemistry processes, as demonstrated for other furanic amines, could enable continuous production with enhanced control over reaction parameters and improved yields. nih.gov

Advanced Spectroscopic and Computational Characterization Techniques

Comprehensive characterization is fundamental to understanding the properties and reactivity of this compound. While standard techniques like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are routine, future work will involve more advanced and integrated approaches.

Detailed 2D NMR studies (COSY, HSQC, HMBC) will be essential for unambiguously assigning all proton and carbon signals, especially for more complex derivatives. High-resolution mass spectrometry (HRMS) will continue to be crucial for confirming the elemental composition with high precision. For instance, the characterization of polysubstituted furans and furan-containing isoquinolines has been extensively detailed, providing a template for the types of data required. mdpi.comresearchgate.net

Computational chemistry, particularly Density Functional Theory (DFT), is poised to play a significant role. researchgate.net DFT calculations can be used to predict and confirm molecular geometry, analyze frontier molecular orbitals (HOMO-LUMO), and generate molecular electrostatic potential (MEP) maps. researchgate.net These computational models help in understanding the compound's reactivity, stability, and potential interaction sites. For example, an MEP map can visualize the electron-rich (negative potential) and electron-poor (positive potential) regions of the molecule, offering insights into its nucleophilic and electrophilic behavior. Predicted properties such as the Topological Polar Surface Area (TPSA) and LogP are also valuable for assessing potential applications in medicinal chemistry. chemscene.comchemscene.com

Exploration of Undiscovered Academic Applications in Synthetic Organic Chemistry

The furan nucleus is a versatile building block in organic synthesis, and this compound is a valuable synthon for creating more complex molecular architectures. scbt.com Its bifunctional nature, possessing both a nucleophilic amine and an aromatic furan ring, allows for diverse transformations.

A significant recent application has been discovered in materials science, where 2-(furan-3-yl)ethanamine hydrochloride (FFEACl) is used as a multifunctional additive to regulate the crystallization of FAPbI3-based perovskites for highly efficient and stable solar cells. The amine and furan groups are thought to passivate defects at the perovskite surface through ionic and hydrogen bonding interactions, highlighting a novel, non-traditional application in functional materials.

In synthetic organic chemistry, the compound serves as a key intermediate. The primary amine can be readily acylated to form amides, as seen in the synthesis of N-(2-(furan-3-yl)ethyl)pent-4-enamide, or used in nucleophilic substitution and condensation reactions to build larger heterocyclic systems. smolecule.comresearchgate.net Researchers have utilized similar furan-ethylamine scaffolds as building blocks for creating new therapeutic agents and fine chemicals. chemimpex.com Future academic exploration could involve its use as a ligand in organometallic catalysis or as a precursor for novel polycyclic aromatic compounds and polymers. The furan ring itself can participate in cycloaddition reactions or be opened to yield linear dicarbonyl compounds, further expanding its synthetic utility. acs.org

Integration of Sustainable and Green Chemistry Practices in Production

The principles of green chemistry are increasingly guiding the development of chemical manufacturing processes. The production of this compound is particularly well-suited for the integration of sustainable practices, primarily due to the potential to derive its furan core from renewable biomass.

Furfural (B47365) and 5-hydroxymethylfurfural (HMF) are key platform chemicals produced from the dehydration of C5 and C6 sugars found in lignocellulosic biomass. mdpi.comacs.org These furanic aldehydes can be converted into primary amines through catalytic reductive amination, offering a green alternative to petroleum-based syntheses. mdpi.comrsc.org This approach aligns with the green chemistry principle of using renewable feedstocks.

Future research will focus on enhancing the sustainability of the catalytic systems used. This includes:

Developing Heterogeneous Catalysts: Moving away from stoichiometric reagents to recyclable, solid-supported catalysts (e.g., metals on carbon, silica, or metal oxides) minimizes waste and simplifies product purification. mdpi.comacs.org

Biocatalysis: The use of enzymes, such as transaminases, for the amination of furanic aldehydes presents a highly selective and environmentally benign synthetic route that operates under mild aqueous conditions. researchgate.net

Atom-Efficient Reactions: Reductive amination and "hydrogen borrowing" amination of the corresponding alcohol (2-(furan-3-yl)ethanol) are highly atom-economical reactions, producing water as the only major byproduct. rsc.org

Green Solvents: Employing water or other environmentally benign solvents instead of volatile organic compounds (VOCs) further reduces the environmental impact of the synthesis. acs.org

By focusing on biomass-derived starting materials and employing efficient catalytic methods, the production of this compound can serve as a model for sustainable chemical manufacturing. rsc.orgresearchgate.net

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